![molecular formula C16H16N2O2 B4991699 n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide CAS No. 6304-98-9](/img/structure/B4991699.png)

n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide

説明

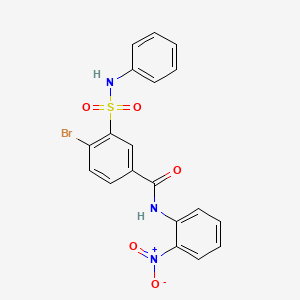

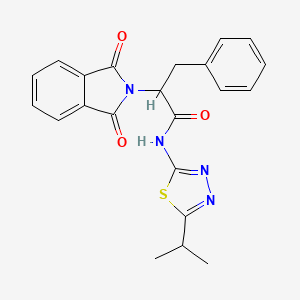

n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide: is a chemical compound with the molecular formula C16H16N2O2. It is also known by other names such as N-(1-Anilino-1-oxo-2-propanyl)benzamide . This compound is part of the benzamide family, which is known for its diverse applications in various fields including chemistry, biology, and medicine.

将来の方向性

生化学分析

Biochemical Properties

N-(2-anilino-1-methyl-2-oxoethyl)benzamide, like other benzamides, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be determined through in vitro antioxidant activity tests, free radical scavenging, and metal chelating activity .

Cellular Effects

It is known that benzamides can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of N-(2-anilino-1-methyl-2-oxoethyl)benzamide over time in laboratory settings are yet to be fully studied. It is known that benzamides can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(2-anilino-1-methyl-2-oxoethyl)benzamide vary with different dosages in animal models. These effects could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(2-anilino-1-methyl-2-oxoethyl)benzamide is likely involved in various metabolic pathways. This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-(2-anilino-1-methyl-2-oxoethyl)benzamide and any effects on its activity or function are yet to be fully studied. It is likely that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

化学反応の分析

Types of Reactions: n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide undergoes various types of chemical reactions including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

科学的研究の応用

Chemistry: In chemistry, n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide is used as a precursor for the synthesis of various heterocyclic compounds .

Biology and Medicine: In biology and medicine, this compound has been studied for its potential antibacterial and antioxidant activities . It has shown effectiveness against both gram-positive and gram-negative bacteria .

Industry: In the industrial sector, benzamide derivatives are used in the production of plastics, rubber, and paper .

作用機序

類似化合物との比較

Similar Compounds: Similar compounds include other benzamide derivatives such as N-(1-Phenylethyl)benzamide and N-(2-anilino-1-methyl-2-oxoethyl)benzamide .

Uniqueness: What sets n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide apart is its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities .

特性

IUPAC Name |

N-(1-anilino-1-oxopropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-12(15(19)18-14-10-6-3-7-11-14)17-16(20)13-8-4-2-5-9-13/h2-12H,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRHAESBEPRNEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285896, DTXSID40940613 | |

| Record name | n-[1-oxo-1-(phenylamino)propan-2-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-Hydroxy-1-(phenylimino)propan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-98-9, 19046-69-6 | |

| Record name | MLS002608511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-[1-oxo-1-(phenylamino)propan-2-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-Hydroxy-1-(phenylimino)propan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B4991644.png)

![(5E)-3-(2-iodophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4991653.png)

![3-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-2-propenethioamide](/img/structure/B4991685.png)

![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4991687.png)

![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]butanamide}](/img/structure/B4991693.png)

![[5-[(5-Chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone](/img/structure/B4991707.png)

![N-[2-(2-cyclohexylidenehydrazino)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B4991721.png)